molecular formula C40H72INO4 B14441321 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide CAS No. 73570-94-2

3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide

Cat. No.: B14441321
CAS No.: 73570-94-2
M. Wt: 757.9 g/mol
InChI Key: BXDXXZNOZBTXBG-UHFFFAOYSA-M
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Description

3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridinium salts, which are characterized by a positively charged nitrogen atom within a pyridine ring. The presence of long alkyl chains (hexadecyloxy groups) attached to the pyridine ring enhances its hydrophobicity and self-assembling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide typically involves the following steps:

    Esterification: The initial step involves the esterification of pyridine-3,5-dicarboxylic acid with hexadecanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the diester intermediate.

    Quaternization: The diester intermediate is then subjected to quaternization with methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide involves its interaction with biological membranes and molecular targets. The long alkyl chains facilitate its incorporation into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a valuable tool in membrane biology studies .

Properties

CAS No.

73570-94-2

Molecular Formula

C40H72INO4

Molecular Weight

757.9 g/mol

IUPAC Name

dihexadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide

InChI

InChI=1S/C40H72NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44-39(42)37-34-38(36-41(3)35-37)40(43)45-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36H,4-33H2,1-3H3;1H/q+1;/p-1

InChI Key

BXDXXZNOZBTXBG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

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